molecular formula C14H32O8P2 B8003063 (2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester

(2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester

Cat. No.: B8003063
M. Wt: 390.35 g/mol
InChI Key: CCHMQGMRXROJIV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester typically involves the reaction of diethyl phosphite with ethylene oxide derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the type of reaction and reagents used .

Scientific Research Applications

Chemistry

In chemistry, (2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester is used as a reagent in the synthesis of other organophosphorus compounds. It serves as a building block for the preparation of complex molecules .

Biology

In biological research, this compound is utilized in the study of enzyme inhibition and as a probe for investigating biochemical pathways involving phosphorus-containing compounds .

Medicine

Industry

Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-[2-[2-(Diethoxy-phosphoryl)-ethoxy]-ethoxy]-ethyl)-phosphonic acid diethyl ester involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

1,2-bis(2-diethoxyphosphorylethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O8P2/c1-5-19-23(15,20-6-2)13-11-17-9-10-18-12-14-24(16,21-7-3)22-8-4/h5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHMQGMRXROJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCP(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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